molecular formula C21H24Cl2N4O+2 B14573832 Gramocil CAS No. 61687-57-8

Gramocil

Cat. No.: B14573832
CAS No.: 61687-57-8
M. Wt: 419.3 g/mol
InChI Key: MPDSUDWRJXUKFW-UHFFFAOYSA-N
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Description

Gramocil is a chemical compound known for its applications in various scientific fields. It is primarily used in biological and chemical research due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gramocil involves several steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield of the final product.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the careful control of temperature, pressure, and the use of catalysts to ensure efficient production. The industrial methods are designed to maximize yield while minimizing impurities.

Chemical Reactions Analysis

Types of Reactions

Gramocil undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: It can also be reduced under specific conditions to yield different compounds.

    Substitution: this compound can participate in substitution reactions where one of its atoms or groups is replaced by another atom or group.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reaction conditions

Properties

CAS No.

61687-57-8

Molecular Formula

C21H24Cl2N4O+2

Molecular Weight

419.3 g/mol

IUPAC Name

3-(3,4-dichlorophenyl)-1,1-dimethylurea;1-methyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium

InChI

InChI=1S/C12H14N2.C9H10Cl2N2O/c1-13-7-3-11(4-8-13)12-5-9-14(2)10-6-12;1-13(2)9(14)12-6-3-4-7(10)8(11)5-6/h3-10H,1-2H3;3-5H,1-2H3,(H,12,14)/q+2;

InChI Key

MPDSUDWRJXUKFW-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C.CN(C)C(=O)NC1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

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